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Compound of Interest

Compound Name: (R)-LW-Srci-8

Cat. No.: B15137261

(R)-LW-Srci-8: A Technical Guide for
Researchers

(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-
Src. This technical guide provides researchers, scientists, and drug development professionals
with comprehensive information on its purchasing, experimental applications, and the
underlying signaling pathways.

Supplier and Purchasing Information

(R)-LW-Srci-8 is available from various chemical suppliers specializing in research
compounds. The primary supplier identified is MedChemExpress. It is crucial to procure this
compound from a reputable source to ensure purity and quality for experimental use.

Quantitative Data

A summary of the key quantitative data for (R)-LW-Srci-8 is presented in the table below for
easy reference and comparison.
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Property Value Source

IC50 35.83 nM (for c-Src) MedChemExpress[1][2]
Molecular Formula C19H22F2N202 PubChem][3]

Molecular Weight 348.4 g/mol PubChem|[3]

Purity >98% (typically) MedChemExpress
Formulation A crystalline solid MedChemExpress
Storage -20°C MedChemExpress

Experimental Protocols

The foundational experimental protocols for working with (R)-LW-Srci-8 are detailed in the

primary research publication by Zhang H, et al. in ACS Chemical Biology (2024).[4] Key

experimental methodologies are summarized below.

In Vitro Kinase Assay

To determine the inhibitory activity of (R)-LW-Srci-8 against c-Src, a standard in vitro kinase

assay can be performed.

Methodology:

Recombinant human c-Src protein is incubated with the substrate peptide and ATP.

(R)-LW-Srci-8 is added at varying concentrations.

The kinase reaction is allowed to proceed for a specified time at a controlled temperature

(e.g., 30°C).

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This

can be achieved using methods such as radioactive labeling (e.g., with [y-32P]ATP) and

scintillation counting, or by using fluorescence-based assays.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.
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Cell-Based Assays for Target Engagement

To confirm that (R)-LW-Srci-8 engages its target, c-Src, within a cellular context, activity-based

protein profiling (ABPP) can be employed.

Methodology:

Intact cells (e.g., a relevant cancer cell line) are treated with (R)-LW-Srci-8 for a specified
duration.

Cells are lysed, and the proteome is harvested.

The proteome is then incubated with a broad-spectrum, irreversible kinase probe that labels
the active sites of kinases.

The labeled proteins are visualized and quantified, typically by gel electrophoresis and
fluorescence scanning or by mass spectrometry.

A decrease in the labeling of c-Src in the presence of (R)-LW-Srci-8 indicates successful
target engagement.

Western Blotting for Downstream Signaling

To assess the impact of (R)-LW-Srci-8 on downstream signaling pathways, Western blotting is

a standard and effective technique.

Methodology:

Cells are treated with (R)-LW-Srci-8 at various concentrations and for different time points.
Following treatment, cells are lysed, and protein concentrations are determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g.,
PVDF or nitrocellulose).

The membrane is blocked and then incubated with primary antibodies specific for
phosphorylated c-Src (p-Src at Tyr419) and phosphorylated STAT3 (p-STAT3 at Tyr705), as
well as total c-Src and total STAT3 as loading controls.
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o After washing, the membrane is incubated with appropriate secondary antibodies conjugated
to an enzyme (e.g., HRP).

e The protein bands are visualized using a chemiluminescent substrate and an imaging
system.

Signaling Pathway and Mechanism of Action

(R)-LW-Srci-8 acts as a covalent inhibitor that selectively targets the autophosphorylation site
of c-Src, specifically Tyrosine 419 (Y419).[1][2] The autophosphorylation of this site is a critical
step in the activation of c-Src. By covalently binding to a nearby cysteine residue, (R)-LW-Srci-
8 prevents the phosphorylation of Y419, thereby locking c-Src in an inactive state.

One of the key downstream effectors of c-Src is the Signal Transducer and Activator of
Transcription 3 (STAT3). Activated c-Src can phosphorylate STAT3 at Tyrosine 705 (Y705),
leading to its dimerization, nuclear translocation, and subsequent activation of target gene
transcription. These target genes are often involved in cell proliferation, survival, and
angiogenesis. By inhibiting c-Src, (R)-LW-Srci-8 effectively blocks the phosphorylation and
activation of STAT3, thus inhibiting these downstream oncogenic processes.

Below is a diagram illustrating the signaling pathway affected by (R)-LW-Srci-8.
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Caption: Signaling pathway inhibited by (R)-LW-Srci-8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

